molecular formula C21H20ClN3O3 B12723035 Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- CAS No. 85063-13-4

Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)-

Cat. No.: B12723035
CAS No.: 85063-13-4
M. Wt: 397.9 g/mol
InChI Key: HJTUTSKWRCPAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. Pyrrolidine derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine derivatives typically involves multi-step organic reactions. One common method is the copper-catalyzed intermolecular carboamination of potassium N-carbamoyl-β-aminoethyltrifluoroborates with terminal, 1,2-disubstituted, and 1,1-disubstituted vinylarenes . This reaction provides 2-arylpyrrolidines, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine derivatives undergo various chemical reactions, including:

    Oxidation: Conversion of the pyrrolidine ring to a pyrrole ring.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Halogenation or alkylation of the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrrolidine can yield pyrrole derivatives, while reduction can produce alcohols .

Scientific Research Applications

Pyrrolidine derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, some pyrrolidine derivatives inhibit the activity of enzymes involved in DNA replication, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- include other pyrrolidine and quinazoline derivatives. These compounds share structural similarities and often exhibit similar biological activities.

Uniqueness

What sets Pyrrolidine, 1-((2-((2-chlorophenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)acetyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various scientific research applications .

Properties

CAS No.

85063-13-4

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

2-[(2-chlorophenoxy)methyl]-3-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-4-one

InChI

InChI=1S/C21H20ClN3O3/c22-16-8-2-4-10-18(16)28-14-19-23-17-9-3-1-7-15(17)21(27)25(19)13-20(26)24-11-5-6-12-24/h1-4,7-10H,5-6,11-14H2

InChI Key

HJTUTSKWRCPAGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.